1H-1,2,3-Triazole, 4-(1-methylethyl)-1-phenyl-

Description

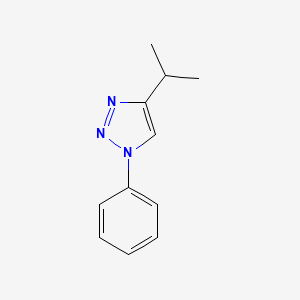

1H-1,2,3-Triazole derivatives are pivotal in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and bioactivity . The compound 1H-1,2,3-Triazole, 4-(1-methylethyl)-1-phenyl- features a triazole core substituted at the 1-position with a phenyl group and at the 4-position with an isopropyl group. This substitution pattern confers unique steric and electronic properties, influencing its reactivity, solubility, and biological interactions.

Properties

IUPAC Name |

1-phenyl-4-propan-2-yltriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-9(2)11-8-14(13-12-11)10-6-4-3-5-7-10/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZONFFIURCDDRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CN(N=N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501259326 | |

| Record name | 4-(1-Methylethyl)-1-phenyl-1H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501259326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859791-75-6 | |

| Record name | 4-(1-Methylethyl)-1-phenyl-1H-1,2,3-triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=859791-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1-Methylethyl)-1-phenyl-1H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501259326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Reaction Mechanism and Regioselectivity

The CuAAC reaction, a cornerstone of click chemistry, enables the synthesis of 1,4-disubstituted 1,2,3-triazoles with high regioselectivity. For the target compound, phenyl azide reacts with a terminal alkyne bearing an isopropyl group under catalytic copper conditions. The alkyne’s terminal carbon (C1) bonds to the triazole’s N1, while the internal carbon (C2) forms C4, ensuring the isopropyl group occupies position 4.

Synthesis of Phenyl Azide

Phenyl azide is typically prepared via diazotization of aniline:

- Aniline (1.0 equiv) is treated with NaNO₂ (1.1 equiv) and HCl at 0–5°C to form the diazonium salt.

- Subsequent reaction with NaN₃ (1.2 equiv) yields phenyl azide, isolated via extraction with dichloromethane.

Preparation of Isopropyl-Bearing Alkyne

3-Methyl-1-butyne (HC≡C-CH(CH₃)₂) serves as the alkyne component. If unavailable commercially, it is synthesized via:

- Alkylation of propargyl bromide with isopropylmagnesium bromide in THF at 0°C.

- Quenching with NH₄Cl and distillation yields the alkyne.

Optimized CuAAC Protocol

- Reagents : Phenyl azide (1.0 equiv), 3-methyl-1-butyne (1.1 equiv), CuSO₄·5H₂O (0.1 equiv), sodium ascorbate (0.2 equiv).

- Solvent System : tert-Butanol/water (1:1, 10 mL).

- Conditions : Stirred at 25°C for 24 h under N₂.

- Work-up : Extraction with ethyl acetate, drying (Na₂SO₄), and silica gel chromatography (hexane/EtOAc 8:2).

Phosphonate-Based Cycloaddition

Reaction Design

β-Carbonyl phosphonates react with azides to form trisubstituted triazoles, offering an alternative to CuAAC. For the target compound, a phosphonate with an isopropyl group (R¹ = i-Pr) reacts with phenyl azide:

Synthesis of β-Keto Phosphonate

Diethyl (isopropylcarbonyl)phosphonate is prepared via:

- Reaction of diethyl phosphite with isopropyl ketone in the presence of NaH.

- Purification by vacuum distillation.

Triazole Formation

- Reagents : β-Keto phosphonate (1.0 equiv), phenyl azide (1.2 equiv), K₂CO₃ (2.0 equiv).

- Solvent : DMF (5 mL).

- Conditions : 60°C, 12 h under N₂.

- Work-up : Aqueous extraction and column chromatography (hexane/EtOAc 7:3).

Yield : 62–68%.

Limitation : The method introduces a substituent at position 5 (e.g., trifluoromethyl), which necessitates additional steps for removal.

Continuous Flow Synthesis

Adaptation of Patent Methodology

A patented continuous flow system for 1H-1,2,3-triazole synthesis can be modified for the target compound:

- Reagents : Hydrazine hydrate, MnO₂, HCl, and 3-methyl-1-butyne.

- Flow Reactor : Tubular reactor with in-line mixing of azide and alkyne streams.

- Conditions : 25–35°C, residence time 30 min.

Challenge : The method’s efficacy with bulky alkynes like 3-methyl-1-butyne remains unverified.

Post-Functionalization Strategies

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Yield |

|---|---|---|---|

| CuAAC | High regioselectivity, scalable | Requires alkyne synthesis | 78–85% |

| Phosphonate | No metal catalyst, novel | Unwanted C5 substituent | 62–68% |

| Continuous Flow | High throughput, reduced reaction time | Unproven for bulky substrates | Not reported |

| Post-Functional. | Uses simple precursors | Low efficiency, side reactions | ≤50% |

Chemical Reactions Analysis

Types of Reactions

1H-1,2,3-Triazole, 4-(1-methylethyl)-1-phenyl- can undergo various chemical reactions, including:

Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole derivatives with reduced functional groups .

Scientific Research Applications

1H-1,2,3-Triazole, 4-(1-methylethyl)-1-phenyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-1,2,3-Triazole, 4-(1-methylethyl)-1-phenyl- involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity. The triazole ring can form hydrogen bonds and other interactions with amino acid residues in the enzyme’s active site, leading to inhibition . Additionally, the compound’s electronic properties allow it to participate in various biochemical pathways, affecting cellular processes .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent at the 4-position of the triazole ring significantly impacts melting points, solubility, and stability. For example:

- Key Insight : Bulky substituents (e.g., isopropyl) likely reduce solubility in polar solvents compared to smaller groups (e.g., halophenyls) but may enhance hydrophobic interactions in biological systems.

Influence of Linkage Groups on Bioactivity

The linkage between the triazole core and substituents critically affects biological specificity:

- Sulfonyl vs. Carbonyl Amide Linkages: 1-Phenyl-4-(phenylsulfonyl)-5-methyl-1H-1,2,3-triazole: Exhibits high specificity in enzyme inhibition due to the sulfonyl group’s strong electron-withdrawing effects . 1-Phenyl-4-(phenylaminocarbonyl)-1H-1,2,3-triazole: Less specific due to the carbonyl amide’s flexibility and weaker electronic effects .

Click Chemistry (CuAAC)

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is widely used for triazole synthesis :

Carbonic Anhydrase-II (CA-II) Inhibition

Triazole derivatives exhibit CA-II inhibitory activity, with IC50 values ranging from 11.1–18.5 µM .

- Key Factors :

- Electron-withdrawing substituents (e.g., -F, -Cl) enhance activity by stabilizing enzyme-ligand interactions.

- Bulky groups (e.g., isopropyl) may improve binding affinity via hydrophobic interactions in the CA-II active site.

Biological Activity

1H-1,2,3-Triazoles are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The specific compound 1H-1,2,3-Triazole, 4-(1-methylethyl)-1-phenyl- is notable for its potential therapeutic applications, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of 1H-1,2,3-Triazole, 4-(1-methylethyl)-1-phenyl- can be represented as follows:

- Molecular Formula: C11H12N4

- Molecular Weight: 216.24 g/mol

This compound features a triazole ring which is known for its role in various biological activities.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 1H-1,2,3-triazoles exhibit significant antimicrobial properties. For instance:

- A study evaluated the antimicrobial activity of various triazole compounds synthesized through "click" chemistry. The results indicated that compounds derived from triazoles showed potent inhibition against both bacterial and fungal strains compared to control substances like metronidazole .

| Compound | Antimicrobial Activity | Reference |

|---|---|---|

| 5b | Excellent antibacterial activity | |

| 5c | High antifungal activity | |

| 7e | Potent against multiple strains |

Anticancer Activity

The anticancer potential of 1H-1,2,3-triazole derivatives has also been investigated. One study highlighted the cytotoxic effects of triazole compounds on various cancer cell lines:

- Case Study: A series of synthesized triazole derivatives were tested against A-431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cell lines. The results showed that certain triazole derivatives exhibited IC50 values lower than that of the standard drug doxorubicin, indicating strong antiproliferative activity .

The mechanism by which 1H-1,2,3-triazoles exert their biological effects is multifaceted. Triazoles can interact with cellular targets through various pathways:

- Antimicrobial Mechanism: Triazoles disrupt the synthesis of ergosterol in fungal cell membranes, leading to increased permeability and cell death.

- Anticancer Mechanism: The interaction with DNA and inhibition of topoisomerases have been proposed as mechanisms for the anticancer activity observed in triazole derivatives.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1H-1,2,3-triazole derivatives, and how do reaction conditions influence regioselectivity?

- The Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most common method, enabling regioselective formation of 1,4-disubstituted triazoles under mild conditions . Solvent choice (e.g., THF/water mixtures) and catalysts (e.g., copper iodide) are critical for achieving high yields (>90%) and purity . Substituents on azides and alkynes also impact reaction efficiency; electron-withdrawing groups on aryl azides enhance reactivity .

Q. Which analytical techniques are essential for characterizing 1H-1,2,3-triazole derivatives?

- NMR spectroscopy (¹H, ¹³C, ¹⁹F) identifies substituent patterns and confirms regiochemistry. For example, methylene protons in –N–CH₂–CH₂–Ph appear as a doublet at δ 4.77 ppm . X-ray crystallography resolves ambiguities in regiochemistry, as demonstrated for 4-(4-CF₃C₆H₄)-substituted triazole derivatives . High-resolution mass spectrometry (HRMS) validates molecular weights, with observed [M+H]⁺ peaks matching theoretical values within 1 ppm .

Q. What biological activities are associated with 1H-1,2,3-triazole derivatives?

- These compounds exhibit broad antimicrobial activity, particularly against anaerobic bacteria and protozoa, as shown in metronidazole analogues . Anti-proliferative effects are also reported, with ospemifene–isatin conjugates demonstrating selectivity against estrogen receptor-positive breast cancer cells (MCF-7 IC₅₀ < 10 µM) .

Q. How do substituents on the triazole ring influence physicochemical properties?

- Electron-withdrawing groups (e.g., –CF₃, –Br) enhance metabolic stability and binding affinity to biological targets, while hydrophilic groups (e.g., –NH₂, –OMe) improve solubility . Substituent position (e.g., para vs. ortho) affects steric interactions in receptor binding .

Q. What strategies address solubility challenges during in vitro assays?

- Co-solvents (e.g., DMSO) or formulation with cyclodextrins improve aqueous solubility. Structural modifications, such as introducing polar carboxylate or hydroxyl groups, are also effective .

Advanced Research Questions

Q. How can synthetic yields of 1H-1,2,3-triazole derivatives be optimized for complex substrates?

- Catalyst optimization : Copper(I) iodide in DMF at 50°C achieves >95% conversion for terminal alkynes . Microwave-assisted synthesis reduces reaction times (e.g., 16 hours → 1 hour) . Protecting groups (e.g., Fmoc) prevent side reactions in peptide–triazole hybrids .

Q. How to resolve contradictions in reaction pathways for perfluorophenyl-substituted triazoles?

- Limited data on perfluorophenylazide reactivity suggests using alternative dipolarophiles (e.g., strained alkynes) or computational modeling (DFT) to predict transition states . Experimental validation via in situ IR monitoring can track intermediate formation .

Q. What computational approaches elucidate structure-activity relationships (SAR) in triazole-based drug candidates?

- Docking studies (e.g., AutoDock Vina) map interactions with targets like estrogen receptors . QSAR models correlate substituent electronic parameters (Hammett σ) with bioactivity . Molecular dynamics simulations assess binding stability over time .

Q. How are 1H-1,2,3-triazoles utilized in supramolecular chemistry or materials science?

- Triazoles serve as ligands in metal-organic frameworks (MOFs) due to their strong coordination with Cu(I) . In polymers, triazole linkages enhance thermal stability and mechanical strength .

Q. What advanced spectral techniques interpret complex splitting patterns in ¹H NMR?

- COSY and NOESY identify coupling between adjacent protons, while HSQC correlates ¹H and ¹³C shifts for crowded spectra . For fluorinated derivatives, ¹⁹F NMR decoupling simplifies analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.